(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-iodophenyl)butanamide
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Overview
Description
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a hydroxyethyl group, a carbamoyl group, a formamido group, and an iodophenyl group. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyethyl Group: This step involves the reaction of ethylene oxide with a suitable nucleophile to introduce the hydroxyethyl group.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced through the reaction of an amine with phosgene or a suitable carbamoyl chloride.
Formation of the Formamido Group: This step involves the reaction of formic acid or a formate ester with an amine to form the formamido group.
Iodination of the Phenyl Ring: The iodophenyl group is introduced through the iodination of a phenyl ring using iodine and a suitable oxidizing agent.
Coupling Reactions: The final step involves coupling the various intermediates to form the desired compound.
Industrial Production Methods
Industrial production of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbamoyl and formamido groups can be reduced to form amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The hydroxyethyl, carbamoyl, and formamido groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing their function. The iodophenyl group may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-BROMOPHENYL)BUTANAMIDE: Similar structure but with a bromine atom instead of iodine.
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-CHLOROPHENYL)BUTANAMIDE: Similar structure but with a chlorine atom instead of iodine.
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-FLUOROPHENYL)BUTANAMIDE: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodophenyl group in (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE imparts unique properties, such as higher molecular weight and potential for specific interactions with biomolecules. This makes it distinct from its bromine, chlorine, and fluorine analogs.
Properties
Molecular Formula |
C14H17IN4O4 |
---|---|
Molecular Weight |
432.21 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N'-[(E)-[4-(4-iodoanilino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C14H17IN4O4/c1-9(18-19-14(23)13(22)16-6-7-20)8-12(21)17-11-4-2-10(15)3-5-11/h2-5,20H,6-8H2,1H3,(H,16,22)(H,17,21)(H,19,23)/b18-9+ |
InChI Key |
ITFOWDWNLXJENA-GIJQJNRQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=CC=C(C=C1)I |
Canonical SMILES |
CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
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